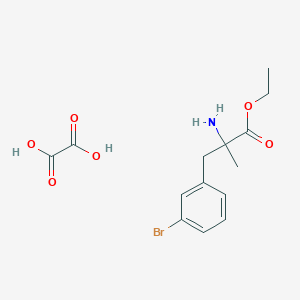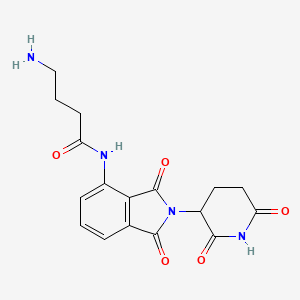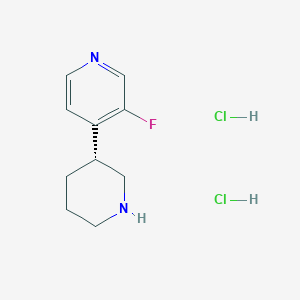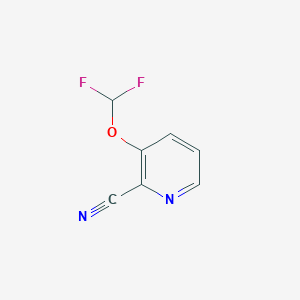
3-(Difluoromethoxy)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethoxy)picolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of a difluoromethoxy group attached to the third position of the picolinonitrile structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)picolinonitrile can be achieved through various synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This process is typically catalyzed by gold(I) and can be performed in a stepwise and one-pot fashion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
3-(Difluoromethoxy)picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve the use of catalysts and controlled temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield oxides, reduction can produce primary amines, and substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
3-(Difluoromethoxy)picolinonitrile has several scientific research applications, including:
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Difluoromethoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.
類似化合物との比較
3-(Difluoromethoxy)picolinonitrile can be compared with other similar compounds, such as:
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar picolinonitrile structure but differ in the substituents attached to the ring.
Difluoromethionine: Another compound containing a difluoromethoxy group, which exhibits different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H4F2N2O |
|---|---|
分子量 |
170.12 g/mol |
IUPAC名 |
3-(difluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-2-1-3-11-5(6)4-10/h1-3,7H |
InChIキー |
SBSZZIDLFZPOPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C#N)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


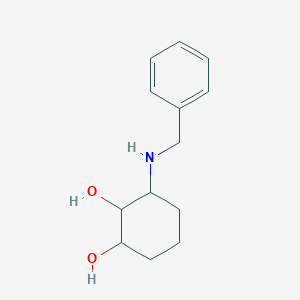
![rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid](/img/structure/B14034859.png)
![1,1-Difluorospiro[2.5]octan-5-OL](/img/structure/B14034862.png)

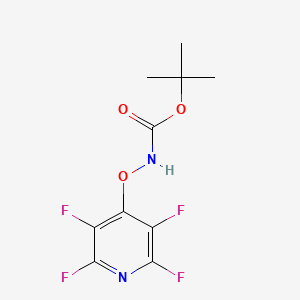
![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)


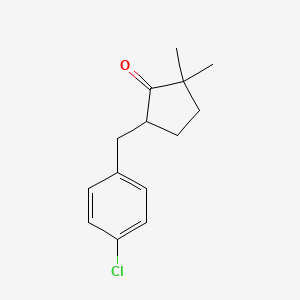
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
